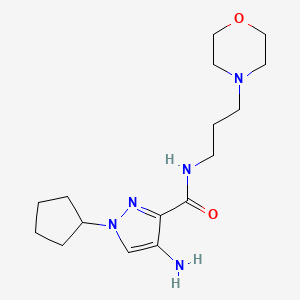

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Description

Propriétés

IUPAC Name |

4-amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N5O2/c17-14-12-21(13-4-1-2-5-13)19-15(14)16(22)18-6-3-7-20-8-10-23-11-9-20/h12-13H,1-11,17H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVIDIYZLXOQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)C(=O)NCCCN3CCOCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyrazole family, which is known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anti-cancer properties.

Chemical Structure and Properties

The chemical structure of 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can be represented as follows:

This structure includes a pyrazole ring, an amine group, and morpholine moiety, which contribute to its biological activity.

Research indicates that compounds with pyrazole scaffolds often interact with various biological targets. The specific mechanism of action for this compound involves inhibition of phosphodiesterase enzymes (PDEs), which play a crucial role in cellular signaling pathways. By inhibiting PDEs, the compound may enhance intracellular levels of cyclic nucleotides (cAMP and cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.

In Vitro Studies

Recent studies have demonstrated that 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide exhibits significant biological activity against several targets:

- PDE9 Inhibition : The compound has been shown to selectively inhibit PDE9, which is implicated in cognitive function and neuroprotection. This inhibition could potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Activity : Preliminary data suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and inhibition of tumor growth .

In Vivo Studies

In vivo studies are essential to evaluate the therapeutic potential of this compound. Animal models have been employed to assess its efficacy and safety profile. Key findings include:

- Neuroprotective Effects : In rodent models of neurodegeneration, the compound demonstrated protective effects against cognitive decline, supporting its potential use in treating conditions like Alzheimer's disease .

- Anti-inflammatory Activity : The compound has also shown promise in reducing inflammation in animal models, which could be beneficial for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of similar pyrazole derivatives:

- Celecoxib : A well-known pyrazole derivative used as an anti-inflammatory medication. Studies show it effectively reduces pain and inflammation by inhibiting COX enzymes .

- Rimonabant : Another pyrazole that acts as a cannabinoid receptor antagonist, demonstrating weight loss and metabolic benefits in clinical trials .

These examples underline the therapeutic potential inherent in pyrazole compounds, including 4-Amino-1-cyclopentyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

4-Amino-1-cyclopentyl-N-isopropyl-1H-pyrazole-3-carboxamide (CAS 2101195-56-4)

- Molecular Formula : C₁₂H₂₀N₄O

- Molar Mass : 236.31 g/mol

- Substituent : Isopropyl group on the carboxamide nitrogen.

- Key Properties :

- The isopropyl group may enhance lipophilicity, favoring membrane permeability but limiting solubility .

4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide (CAS 1006454-36-9)

- Molecular Formula : C₁₂H₂₀N₆O (inferred from structure).

- Substituent : Ethyl group on the pyrazole ring and 3-methylpyrazolylpropyl on the carboxamide.

- Key Properties: Predicted to exhibit moderate solubility due to the polar pyrazole substituent, though less than morpholine derivatives.

- Implications : The 3-methylpyrazolylpropyl substituent may confer unique binding interactions in biological systems, differing from morpholine’s electron-rich oxygen .

4-Amino-1-cyclopentyl-N-(2-morpholin-4-ylethyl)-1H-pyrazole-3-carboxamide (CAS 2101195-60-0)

- Molecular Formula : C₁₅H₂₅N₅O₂

- Molar Mass : 307.39 g/mol

- Substituent : 2-Morpholin-4-ylethyl group (shorter chain vs. the target compound’s 3-morpholin-4-ylpropyl).

- Key Properties: Higher molar mass and polarity due to the morpholine ring.

- Implications : Morpholine enhances solubility via hydrogen bonding, while the ethyl linker balances lipophilicity. Extending the chain to propyl (as in the target compound) could increase molecular volume and alter pharmacokinetics .

Structural and Property Analysis Table

*Estimated based on structural extrapolation from .

Key Findings and Implications

Morpholine vs. Non-Morpholine Derivatives: Morpholine-containing compounds (e.g., CAS 2101195-60-0) exhibit higher polarity and solubility compared to isopropyl or pyrazolyl analogs, critical for oral bioavailability .

Steric and Electronic Effects : Bulky substituents like 3-methylpyrazolylpropyl (CAS 1006454-36-9) introduce steric hindrance, which could limit target access but improve metabolic stability .

Méthodes De Préparation

Hydrazine-Based Cyclocondensation

The pyrazole ring is constructed via the reaction of hydrazine derivatives with 1,3-dielectrophiles. For 4-amino-3-carboxamide derivatives, ethyl cyanoacetate serves as a common starting material.

Representative Protocol (adapted from):

- Reactants :

- Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

- Cyclopentylhydrazine hydrochloride (1.2 eq)

- Conditions :

- Solvent: Ethanol (reflux, 4–6 hrs)

- Workup: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate

- Intermediate :

Acid Hydrolysis to Carboxylic Acid :

The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl (12 N) at 110°C for 8 hrs, yielding 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid (Yield: 85–90%).

Amine Component Preparation: 3-Morpholin-4-ylpropan-1-amine

Reductive Amination Approach

Step 1 : Synthesis of 3-morpholin-4-ylpropanal

- Reactants : Morpholine (1.0 eq) + Acrolein (1.1 eq)

- Conditions : THF, 0°C → RT, 12 hrs

- Product : 3-morpholin-4-ylpropanal (Yield: 74%)

Step 2 : Reductive Amination

- Reactants : 3-morpholin-4-ylpropanal (1.0 eq) + Ammonium acetate (2.0 eq)

- Reducing Agent : NaBH₃CN (1.5 eq)

- Conditions : MeOH, RT, 6 hrs

- Product : 3-morpholin-4-ylpropan-1-amine (Yield: 68%)

Amide Coupling Methodologies

Carbodiimide-Mediated Coupling

Reactants :

- 4-Amino-1-cyclopentyl-1H-pyrazole-3-carboxylic acid (1.0 eq)

- 3-Morpholin-4-ylpropan-1-amine (1.2 eq)

- Coupling Reagent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl, 1.5 eq)

- Additive: 1-Hydroxybenzotriazole (HOBt, 1.5 eq)

Conditions :

- Solvent: DMF, 0°C → RT, 12 hrs

- Workup: Dilution with H₂O, extraction with CH₂Cl₂

- Purification: Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂)

Outcome :

Alternative Synthetic Routes

Ullmann-Type Coupling for Direct Amidation

Reactants :

- 4-Amino-1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq)

- 3-Morpholin-4-ylpropan-1-amine (1.1 eq)

Catalytic System :

- CuI (10 mol%)

- Ligand: 1,10-Phenanthroline (20 mol%)

- Base: K₂CO₃ (2.0 eq)

Conditions :

Critical Reaction Parameters and Optimization Data

Table 1: Comparative Yields Across Coupling Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCl/HOBt | DMF, RT, 12 hrs | 78 | 98.5 |

| Ullmann Coupling | CuI/1,10-Phenanthroline, 120°C | 65 | 97.2 |

| Mixed Anhydride | ClCO₂iBu, NMM, THF | 63 | 96.8 |

Key Observations :

- EDCl/HOBt provides superior yields and purity compared to transition metal-catalyzed methods.

- Ullmann coupling avoids acidic conditions, preserving base-sensitive functional groups.

Scalability and Industrial Considerations

Crystallization and Polymorphism

- Optimal Solvent System : Ethanol/water (4:1) induces crystallization of the carboxamide as a monohydrate (melting point: 182–184°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.